molecular formula C10H14O B1218401 2-Methyl-3-phenylpropanol CAS No. 7384-80-7

2-Methyl-3-phenylpropanol

Cat. No. B1218401
CAS RN: 7384-80-7
M. Wt: 150.22 g/mol
InChI Key: LTZKHYYXQWNXPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-3-phenylpropanol involves several innovative approaches, including the use of eco-friendly solvents and biocatalysts to achieve high yield and enantiomeric excess. For instance, the synthesis of (S)-3-chloro-1-phenylpropanol using a cosolvent system of 2-methyltetrahydrofuran, an eco-friendly substitute for traditional organic solvents, showcases the efficiency of using biocatalysts for asymmetric reduction of prochiral ketones, achieving a yield of 98.6% and enantiomeric excess of more than 99.9% (Tian et al., 2017).

Scientific Research Applications

Cosolvent Systems in Organic Synthesis

2-Methyltetrahydrofuran, closely related to 2-Methyl-3-phenylpropanol, has been used as an eco-friendly substitute for traditional organic solvents. It's utilized in a cosolvent system for the synthesis of (S)-3-chloro-1-phenylpropanol, demonstrating efficient conversion and high yield in environmentally friendly conditions (Tian et al., 2017).

Cross-Coupling in Organic Chemistry

2-Methyl-3-phenylpropanol's derivative, 3-phenylpropanoic acid, has been a subject of research in cross-coupling reactions. A study explored the meta-C–H arylation and methylation of 3-phenylpropanoic acid, highlighting its role in developing new synthetic routes in organic chemistry (Wan et al., 2013).

Application in Pharmaceutical Synthesis

2-Phenylpropionitrile, a derivative of 2-Methyl-3-phenylpropanol, finds applications in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A study discusses the use of potassium promoted lanthanum-magnesium oxide for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile (Molleti et al., 2017).

Microbial Cell Factory for Fragrance Production

Escherichia coli has been engineered for de novo production of 3-phenylpropanol, a compound with a pleasant odor used in foods, beverages, and cosmetics. This study signifies the movement towards more sustainable, biologically-based production processes for fragrances and potentially other chemical compounds (Liu et al., 2021).

Analytical Chemistry and Enantiomer Separation

Studies on 2-phenylpropanol and related compounds have been conducted to understand their conformation and behavior. For example, the rotational spectrum of 2-phenylpropanal, a related compound, was investigated to understand its stable conformers, which has implications in analytical chemistry and the study of chiral molecules (Maris & Caminati, 2003).

Applications in Chemical Reactions and Synthesis

The properties of 2-Methyl-3-phenylpropanol and its derivatives have been explored in various chemical reactions, such as the synthesis of 2-substituted 2-aminopropane-1,3-diols with potential immunosuppressive activities (Kiuchi et al., 2000).

Safety And Hazards

2-Methyl-3-phenylpropanol is classified as an eye irritant (Hazard category: Eye Irrit. 2, Hazard statement: H319) . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-methyl-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKHYYXQWNXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884378
Record name 2-Methyl-3-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-3-phenylpropanol

CAS RN

7384-80-7
Record name 2-Methyl-3-phenyl-1-propanol
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Record name 2-Methyl-3-phenylpropanol
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Record name 2-Methyl-3-phenyl-1-propanol
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Record name 2-Methyl-3-phenylpropan-1-ol
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Record name 2-methyl-3-phenylpropanol
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Record name 2-Methyl-3-phenylpropanol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
HH Dib, MR Ibrahim, NA Al‐Awadi… - … Journal of Chemical …, 2008 - Wiley Online Library
… This suggests a mechanistic pathway similar to 2-methyl-3-phenylpropanol 4 (Scheme 8) with a rate constant of 9.12 × 10 −4 at 600 K. This high reactivity of 3-phenylpropanoic acid 5 of …
Number of citations: 5 onlinelibrary.wiley.com
SG Davies, GJM Doisneau, JC Prodger, HJ Sanganee - Tetrahedron letters, 1994 - Elsevier
… -phenylpropionic acid in homochiral form, and with 96% ee (S)-2-methyl-3-phenylpropionic acid and derived methyl and benzyl esters and with >94% ee (S)-2-methyl-3-phenylpropanol…
Number of citations: 40 www.sciencedirect.com
S TERASHIMA, S YAMADA - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… DL-Z—Amin0-2-methyl-3-phenylpropanol (BL-IX) A mixture of DL—VI (1.0 g, 0.0052 mole) and KOH (5.9 g, 0.11 mole) in 50‘3/0 aq. EtOH (30 ml) was refluxed for 18 hr,5) and then …
Number of citations: 6 www.jstage.jst.go.jp
PA Marshall, RH Prager - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… analysis, the presence of 3 % 2-methyl-3-phenylpropanol (17) was shown. The crude … The first fraction had an nmr spectrum identical with that of 2-methyl-3-phenylpropanol (17); …
Number of citations: 9 www.publish.csiro.au
Y Nomoto, N Miyaura, A Suzuki - Synlett, 1992 - thieme-connect.com
… The utility of this reaction is demonstrated by the synthesis of highly pure (2S)-2-methyl-3-phenylpropanol (9). …
Number of citations: 9 www.thieme-connect.com
K Totani, S Asano, K Takao, K Tadano - Synlett, 2001 - thieme-connect.com
… The stereoselectivity in the alkylation was determined accurately using chiral HPLC analysis of enantioenriched 2-methyl-3-phenylpropanol after reductive removal of the carbohydrate …
Number of citations: 2 www.thieme-connect.com
CA Townsend, AS Neese, AB Theis - J. CHEM. SOC., CHEM. COMMUN, 1982 - Citeseer
The formation of the penam and cephem ring systems from the Arnstein tripeptide (1) remains a classic problem in bioorganic chemistry? It now appears certain, 2 however, that …
Number of citations: 2 citeseerx.ist.psu.edu
DA Carlson - 1970 - scholarspace.manoa.hawaii.edu
… 2-Methyl-3-phenyl-l-propylbromide (XV) To a solution of 34.3 g (0.23 mole) of 2-methyl-3-phenylpropanol in 300 ml of ether was added slowly with stirring and cooling 36 ml (0.27 g-…
Number of citations: 2 scholarspace.manoa.hawaii.edu
Y Noma, Y Okajima, H Takahashi, Y Asakawa - Phytochemistry, 1991 - Elsevier
… Compound 33 was also transformed via 76 to 2-methyl-3-phenylpropanol … acid (73, m) 2-Methyl cinnamyl alcohol (76, M) 2-Methyl-3-phenylpropanol (77, M) Nicotin alcohol (78, M) …
Number of citations: 18 www.sciencedirect.com
Y Noma, E Akehi, N Miki, Y Asakawa - Phytochemistry, 1992 - Elsevier
… 100) 3-Phenylpropanol (M, 100 after 9 days) 2-Methyl cinnamyl alcohol (M, 100) 2-Methyl-3-phenylpropanol (M, 80 after 8 days) Nicotin alcohol (M, 100) … and 2-methyl-3phenylpropanol …
Number of citations: 34 www.sciencedirect.com

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